4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid
Description
4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid (CAS: 438574-92-6) is a benzoic acid derivative featuring a benzotriazinone moiety linked via a methylene group. Its molecular formula is C₁₅H₁₁N₃O₃, with a molecular weight of 281.27 g/mol . The benzotriazinone core (a fused triazine-benzene system) and the carboxylic acid group make it a versatile scaffold for pharmaceutical and agrochemical applications. The compound’s structure allows for hydrogen bonding via the carboxylic acid and π-π interactions through the aromatic rings, which are critical for biological activity .
Properties
IUPAC Name |
4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-14-12-3-1-2-4-13(12)16-17-18(14)9-10-5-7-11(8-6-10)15(20)21/h1-8H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHYIAMTRPTKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with nitrous acid to form the benzotriazinone ring, followed by further functionalization to introduce the benzoic acid group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzotriazinone ring or the benzoic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The benzotriazinone moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzotriazinone-Based Analogs
(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 4-methylbenzoate
- Structure : The benzoic acid group is esterified to a methyl ester.
- Molecular Formula : C₁₆H₁₃N₃O₃.
- This substitution may alter pharmacokinetics (e.g., slower hydrolysis to the active acid form in vivo) .
trans-4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methylcyclohexanecarboxylic acid
- Structure: A cyclohexane ring is inserted between the benzotriazinone and carboxylic acid.
- Molecular Formula : C₁₅H₁₇N₃O₃.
- Key Differences : The cyclohexane spacer increases molecular rigidity and lipophilicity, which could improve bioavailability or target binding in hydrophobic pockets .
2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-benzoic acid
Heterocyclic Replacements for Benzotriazinone
4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
- Structure: Replaces benzotriazinone with a thiazolidinedione ring.
- Molecular Formula: C₁₁H₉NO₄S.
- Key Differences: The thiazolidinedione introduces sulfur, altering electronic properties. Such analogs are associated with antidiabetic activity (e.g., PPAR-γ agonism), suggesting divergent biological roles compared to benzotriazinones .
4-{2-[4-nitrophenyl]-4-oxo-1,3-thiazolidin-3-yl}benzoic acid (SS5)
- Structure: Features a thiazolidinone ring with a 4-nitrophenyl substituent.
- Biological Activity: Exhibits antifungal activity against Candida albicans (MIC: <1 µg/mL).
Substituent Variations on the Benzoic Acid Core
SS1 (4-[3-chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl]benzoic acid)
- Structure: Azetidinone ring with a chloro and dimethylaminophenyl group.
- Biological Activity: Potent against Staphylococcus aureus (gram-positive bacteria), highlighting the importance of the azetidinone ring and aryl substituents in antibacterial activity .
SS3 (4-[3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl]benzoic acid)
Structural and Functional Analysis: Data Tables
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid | C₁₅H₁₁N₃O₃ | 281.27 | Benzotriazinone, carboxylic acid |
| (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methylbenzoate | C₁₆H₁₃N₃O₃ | 295.30 | Benzotriazinone, methyl ester |
| 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid | C₁₁H₉NO₄S | 251.26 | Thiazolidinedione, carboxylic acid |
| SS5 (4-{2-[4-nitrophenyl]-4-oxo-1,3-thiazolidin-3-yl}benzoic acid) | C₁₆H₁₁N₂O₅S | 343.34 | Thiazolidinone, nitro group |
Biological Activity
4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects. The synthesis and structure-activity relationships (SAR) are also discussed, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 267.24 g/mol
- CAS Number : 64908-56-1
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzotriazine derivatives, including this compound. In vitro assays have shown that these compounds exhibit significant activity against various bacterial strains. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could be developed as a novel antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated cytotoxic effects against human liver carcinoma (HepG2) cells with an IC value of approximately 10.97 µM. This indicates a promising activity compared to standard chemotherapeutics like doxorubicin (IC = 2.06 µM) .
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HepG2 | 10.97 | 2.06 |
Enzyme Inhibition
The compound has been noted for its ability to inhibit key enzymes involved in various biological processes. For example, it has shown inhibitory effects on neurolysin and angiotensin-converting enzyme (ACE), which are crucial in regulating blood pressure and neuropeptide metabolism .
Case Studies
- Study on Antimicrobial Effects : A recent study evaluated the efficacy of several benzotriazine derivatives against Staphylococcus aureus. The results indicated that modifications in the benzotriazine structure significantly enhanced antimicrobial potency .
- Cytotoxicity in Cancer Research : A study focused on the anticancer activity of modified benzotriazines reported that compounds with specific substituents exhibited enhanced cytotoxicity against HepG2 cells, suggesting that structural modifications can lead to improved therapeutic profiles .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
- Substituents on the Benzene Ring : The presence of electron-withdrawing groups enhances antimicrobial activity.
- Position of the Benzotriazine Moiety : Variations in the position of the benzotriazine group relative to the benzoic acid core can affect enzyme inhibition and cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
